2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide
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Description
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15Cl2N3O2 and its molecular weight is 424.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide and its derivatives exhibit a wide range of biological activities, making them of significant interest in scientific research. These compounds are synthesized through various chemical reactions, involving key intermediates and reagents, to explore their potential applications in treating diseases and developing new materials.
One significant study involves the synthesis of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, which demonstrated excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. Molecular docking studies further supported the in vitro anticancer activity of these molecules, indicating their potential as therapeutic agents (G. Mahanthesha, T. Suresh, T. R. R. Naik, 2022).
Another research avenue explored the novel synthesis of isoxazoline indolizine amides for potential application to tropical diseases. The study detailed the synthesis of indolizine core structures as common intermediates for efficient derivatization, showcasing the versatility of indolizine derivatives in drug development (Yong-Kang Zhang et al., 2014).
The development of new synthetic methodologies also plays a crucial role in the exploration of these compounds. For example, 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives were obtained via a one-pot domino reaction, highlighting innovative approaches to synthesizing complex molecules (M. Ziyaadini et al., 2011).
Furthermore, the synthesis of indolizine-2-carboxamido derivatives from indolizine-2-carboxylic acid demonstrates the potential of these compounds in medicinal chemistry, given their diverse biological activities (Khethobole C. Sekgota et al., 2021).
Additionally, the formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent (DMT-MM) is another example of the innovative synthetic strategies being developed to explore the functionalities of these compounds (M. Kunishima et al., 2001).
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-9-7-13(8-10-14)21(28)20-19(25)18(17-6-1-2-11-27(17)20)22(29)26-16-5-3-4-15(24)12-16/h1-12H,25H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQPHHIKTYMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.